

Ribostamycin Sulfate: A Technical Guide on a WHO Critically Important Antimicrobial

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribostamycin, an aminoglycoside antibiotic, is recognized by the World Health Organization (WHO) as a Critically Important Antimicrobial for human medicine.[1][2][3][4][5] This classification underscores its significance in treating serious bacterial infections and the need for its prudent use to mitigate the development of antimicrobial resistance. This technical guide provides an in-depth overview of **ribostamycin sulfate**, including its mechanism of action, antimicrobial spectrum with quantitative data, mechanisms of resistance, and detailed experimental protocols for susceptibility testing. The information is intended to support research, drug development, and stewardship efforts related to this vital antibiotic.

WHO Classification: Critically Important Antimicrobial

The World Health Organization categorizes antimicrobials based on their importance to human medicine to guide risk management strategies and promote responsible use.[3][4][5] Ribostamycin is a member of the aminoglycoside class, which is classified as Critically Important Antimicrobials for human medicine.[3][4][5] This designation is based on two primary criteria:



- Criterion 1: The antimicrobial class is the sole, or one of limited available therapies, to treat serious bacterial infections in people.
- Criterion 2: The antimicrobial class is used to treat infections in people caused by either bacteria that may be transmitted from non-human sources or bacteria that may acquire resistance genes from non-human sources.

The inclusion of aminoglycosides, and by extension ribostamycin, in this category highlights their crucial role in the clinical setting and the potential public health impact of resistance development.

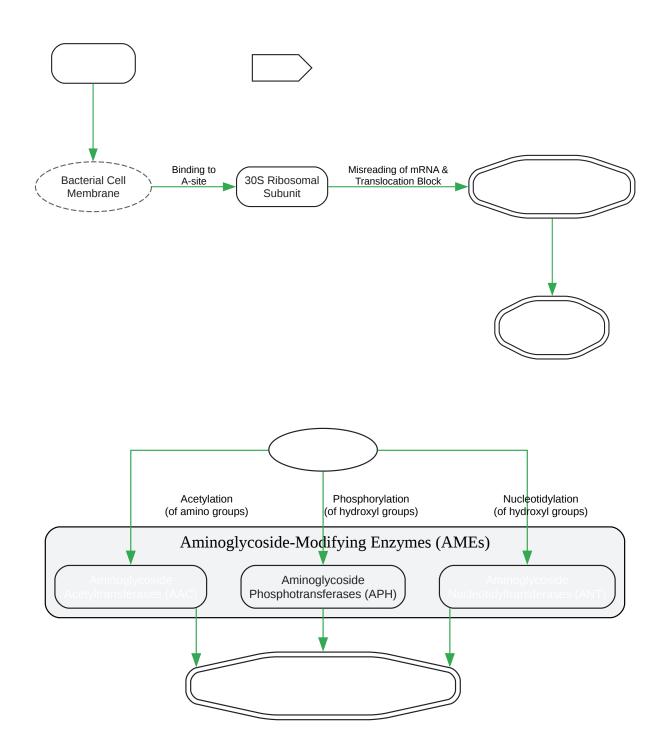
Mechanism of Action

Ribostamycin sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process can be delineated into the following key steps:

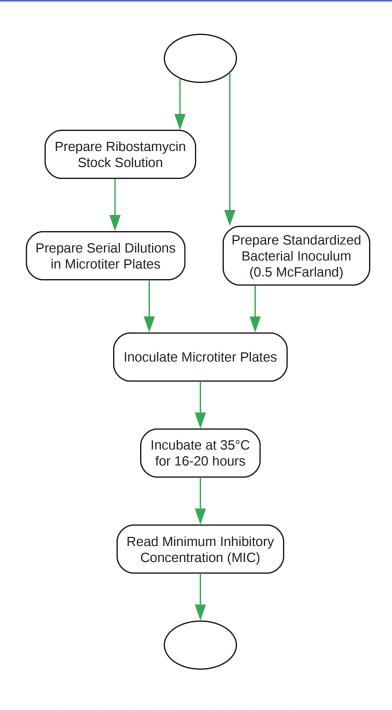
- Cellular Uptake: As an aminoglycoside, ribostamycin enters the bacterial cell through an energy-dependent process.
- Ribosomal Binding: Once inside the cytoplasm, ribostamycin binds irreversibly to the 30S ribosomal subunit. Specifically, it targets the A-site of the 16S rRNA.
- Inhibition of Protein Synthesis: This binding event disrupts the normal function of the ribosome in several ways:
 - It interferes with the initiation complex of peptide formation.
 - It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.
 - It blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein elongation.

The culmination of these effects is the production of non-functional or truncated proteins, which is ultimately lethal to the bacterial cell.









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